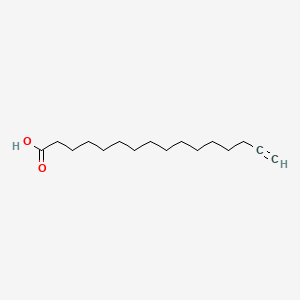

15-Hexadecynoic acid

Übersicht

Beschreibung

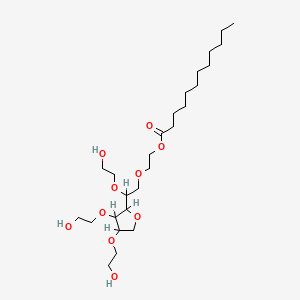

Palmitic Acid Alkyne, also known as 15-hexadecynoic acid, is a modified form of palmitic acid with an ω-terminal alkyne group. This compound is notable for its application in click chemistry, a class of bioconjugation reactions characterized by their high specificity and dependability. The terminal alkyne group in Palmitic Acid Alkyne allows it to participate in azide-alkyne cycloaddition reactions, making it a valuable tool in biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palmitic Acid Alkyne can be synthesized through the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions required to form the alkyne group .

Industrial Production Methods: In industrial settings, the production of Palmitic Acid Alkyne may involve the large-scale synthesis of palmitic acid derivatives followed by the introduction of the terminal alkyne group through controlled chemical reactions. The specifics of these methods can vary depending on the desired purity and scale of production.

Types of Reactions:

Oxidation: Palmitic Acid Alkyne can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Reduction: The alkyne group in Palmitic Acid Alkyne can be reduced to form alkenes or alkanes under appropriate conditions.

Substitution: The terminal alkyne group can participate in substitution reactions, particularly in the context of click chemistry where it reacts with azide-containing reagents to form stable triazole linkages

Common Reagents and Conditions:

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving Palmitic Acid Alkyne. .

Reduction: Hydrogenation reactions using palladium or other metal catalysts can reduce the alkyne group to an alkene or alkane.

Major Products:

Triazoles: Formed through click chemistry reactions with azides.

Alkenes/Alkanes: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Palmitinsäure-Alkin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet in der Click-Chemie für die Synthese komplexer Moleküle und Biokonjugate

Biologie: Eingesetzt in der Untersuchung der Proteinpalmitoylierung, einer posttranslationalen Modifikation, die die Proteinlokalisierung und -funktion reguliert

Medizin: Verwendet in der Arzneimittelforschung und -entwicklung, insbesondere bei der Herstellung von gezielten Therapeutika und diagnostischen Werkzeugen

Industrie: Angewendet in der Entwicklung von Biomaterialien und bioaktiven Oberflächen sowie in der pharmazeutischen Industrie für die Herstellung von hochreinen Lipidstandards

5. Wirkmechanismus

Der primäre Wirkmechanismus von Palmitinsäure-Alkin beinhaltet seine Rolle bei der Protein-S-Palmitoylierung. Dieser Prozess beinhaltet die reversible Addition von Palmitinsäure an Cysteinreste in Proteinen über eine Thioesterbindung. Die ω-terminale Alkingruppe in Palmitinsäure-Alkin ermöglicht die Einarbeitung in Proteine durch metabolische Markierung, wodurch die Untersuchung der Palmitoylierungsdynamik und Proteininteraktionen ermöglicht wird . Die molekularen Zielstrukturen umfassen verschiedene membranassoziierte Proteine, die für die korrekte Lokalisierung und Funktion eine Palmitoylierung benötigen .

Ähnliche Verbindungen:

Alkinylmyristinsäure: Eine weitere Fettsäure mit einer ω-terminalen Alkingruppe, die in ähnlicher Weise in Click-Chemie- und Proteinpalmitoylierungsstudien verwendet wird.

Palmitoleinsäure-Alkin: Eine modifizierte Form von Palmitoleinsäure mit einer Alkingruppe, die in ähnlichen biochemischen Anwendungen verwendet wird.

Einzigartigkeit: Palmitinsäure-Alkin ist aufgrund seiner spezifischen Kettenlänge und des Vorhandenseins der terminalen Alkingruppe einzigartig, die eine hohe Spezifität in Click-Chemie-Reaktionen bietet. Seine Fähigkeit, in Proteine eingebaut zu werden, um die Palmitoylierungsdynamik zu untersuchen, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

The primary mechanism of action for Palmitic Acid Alkyne involves its role in protein S-palmitoylation. This process entails the reversible addition of palmitic acid to cysteine residues in proteins via a thioester linkage. The ω-terminal alkyne group in Palmitic Acid Alkyne allows it to be incorporated into proteins through metabolic labeling, enabling the study of palmitoylation dynamics and protein interactions . The molecular targets include various membrane-associated proteins that require palmitoylation for proper localization and function .

Vergleich Mit ähnlichen Verbindungen

Alkynyl Myristic Acid: Another fatty acid with an ω-terminal alkyne group, used similarly in click chemistry and protein palmitoylation studies.

Palmitoleic Acid Alkyne: A modified form of palmitoleic acid with an alkyne group, used in similar biochemical applications.

Uniqueness: Palmitic Acid Alkyne is unique due to its specific chain length and the presence of the terminal alkyne group, which provides high specificity in click chemistry reactions. Its ability to be incorporated into proteins for studying palmitoylation dynamics sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

hexadec-15-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZGUNYANHPRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243987 | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99208-90-9 | |

| Record name | 15-Hexadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride](/img/structure/B1663872.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)